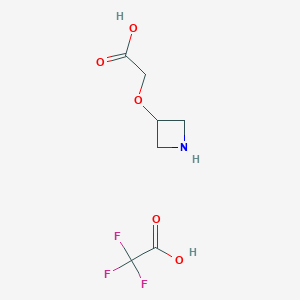

2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid

CAS No.: 1909327-16-7

Cat. No.: VC6945715

Molecular Formula: C7H10F3NO5

Molecular Weight: 245.154

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1909327-16-7 |

|---|---|

| Molecular Formula | C7H10F3NO5 |

| Molecular Weight | 245.154 |

| IUPAC Name | 2-(azetidin-3-yloxy)acetic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |

| Standard InChI Key | PFSNILWXVUUAJA-UHFFFAOYSA-N |

| SMILES | C1C(CN1)OCC(=O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Composition

Molecular Architecture

The compound comprises two primary components: 2-(azetidin-3-yloxy)acetic acid and trifluoroacetic acid (TFA). The azetidine ring (C₃H₇N) is a saturated four-membered heterocycle with one nitrogen atom, while the acetic acid moiety (C₂H₄O₂) is connected via an ether linkage at the 3-position of the ring. TFA (CF₃COOH), a fluorinated derivative of acetic acid, acts as a counterion, forming a salt with the protonated amine group of the azetidine .

Molecular Formula:

Molecular Weight: 245.15 g/mol.

Structural Features

-

Azetidine Ring: The strained four-membered ring contributes to heightened reactivity, enabling nucleophilic substitutions at the oxygen-linked position.

-

Ether Linkage: The –O– bridge between the azetidine and acetic acid enhances conformational flexibility.

-

Trifluoroacetic Acid: The electron-withdrawing trifluoromethyl group (CF₃) increases acidity (pKa ≈ 0.23), stabilizing the compound’s ionic form in solution .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a two-step process:

-

Formation of 2-(Azetidin-3-yloxy)acetic Acid:

Azetidin-3-ol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., NaOH), yielding the intermediate:

-

Salt Formation with TFA:

The intermediate is treated with TFA to protonate the azetidine nitrogen, forming the final product :

Optimization Challenges

-

Ring Strain: The azetidine’s instability necessitates low-temperature reactions to prevent ring-opening.

-

Purification: TFA’s volatility (boiling point: 72°C) allows removal via rotary evaporation, though residual traces may require lyophilization .

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to ionic interactions; limited solubility in non-polar solvents.

-

Stability: Stable at room temperature under inert atmospheres but prone to hydrolysis in aqueous basic conditions .

Spectroscopic Data

-

NMR (¹H):

-

Azetidine protons: δ 3.5–4.0 ppm (multiplet, ring CH₂).

-

Acetic acid CH₂: δ 4.2 ppm (singlet).

-

-

IR: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretch) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s azetidine ring is a key scaffold in drug discovery, notably for:

-

Kinase Inhibitors: Modulates ATP-binding sites due to steric hindrance from the azetidine.

-

Antibiotics: Enhances membrane permeability in quinolone derivatives .

Peptide Synthesis

TFA’s role in deprotecting tert-butoxycarbonyl (Boc) groups is well-documented . In this compound, TFA ensures solubility during solid-phase peptide synthesis, improving yield and purity.

Analytical Chemistry

As an ion-pairing agent in reverse-phase HPLC, TFA enhances resolution of polar analytes. The compound itself is analyzed via LC-MS, leveraging TFA’s volatility to avoid signal suppression .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume